molecular formula C14H8F3IN2 B12622259 2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944581-03-7

2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12622259
CAS No.: 944581-03-7
M. Wt: 388.13 g/mol
InChI Key: FEZOHQHEZPGKCX-UHFFFAOYSA-N
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Description

2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure substituted with a 4-iodophenyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for cyclization, and specific oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism by which 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse through cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological macromolecules .

Comparison with Similar Compounds

Similar compounds to 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine include:

    2-(4-Bromophenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine: This compound has a bromine atom instead of iodine, which can affect its reactivity and binding properties.

    2-(4-Iodo-phenyl)-8-methyl-imidazo[1,2-a]pyridine: The presence of a methyl group instead of a trifluoromethyl group alters the compound’s electronic properties and lipophilicity.

    2-(4-Chlorophenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine: The chlorine atom provides different steric and electronic effects compared to iodine.

The uniqueness of 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine lies in the combination of the trifluoromethyl and iodine substituents, which confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

CAS No.

944581-03-7

Molecular Formula

C14H8F3IN2

Molecular Weight

388.13 g/mol

IUPAC Name

2-(4-iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F3IN2/c15-14(16,17)11-2-1-7-20-8-12(19-13(11)20)9-3-5-10(18)6-4-9/h1-8H

InChI Key

FEZOHQHEZPGKCX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)I

Origin of Product

United States

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